molecular formula C13H9N3O5 B11998545 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid CAS No. 6283-26-7

2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid

Katalognummer: B11998545
CAS-Nummer: 6283-26-7
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: LJOXBIGRIKPBSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid is an organic compound with the molecular formula C13H9N3O5 and a molecular weight of 287.234 g/mol . This compound is known for its vibrant color and is often used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is also referred to as an azo dye due to its vivid coloration properties.

Vorbereitungsmethoden

The synthesis of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-nitroaniline, followed by coupling with 2-hydroxybenzoic acid in an alkaline solution . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The product is then recrystallized from a toluene-acetone mixture (3:1 v/v) to obtain red-orange crystals .

Analyse Chemischer Reaktionen

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to change color in response to pH changes makes it useful as a pH indicator in various applications .

Vergleich Mit ähnlichen Verbindungen

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid can be compared with other azo compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid.

Eigenschaften

CAS-Nummer

6283-26-7

Molekularformel

C13H9N3O5

Molekulargewicht

287.23 g/mol

IUPAC-Name

2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19)

InChI-Schlüssel

LJOXBIGRIKPBSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.